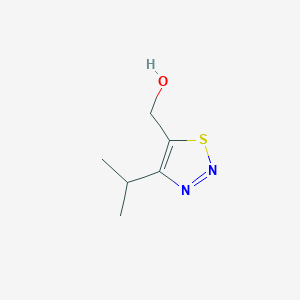

(4-Isopropyl-1,2,3-thiadiazol-5-YL)methanol

Description

Historical Context of 1,2,3-Thiadiazole Derivatives in Heterocyclic Chemistry

The development of 1,2,3-thiadiazole chemistry traces its origins to the late nineteenth century, with the first derivatives being prepared during this foundational period of heterocyclic research. The systematic study of these compounds gained significant momentum following the discovery of the Hurd-Mori synthesis in 1956, when Hurd and Mori unexpectedly formed 1,2,3-thiadiazole-4-carboxylic acid during unsuccessful attempts to prepare oxadiazinedione compounds. This serendipitous discovery led to a new synthetic approach that has since generated more than 100 publications in the literature on the Hurd-Mori reaction.

The historical significance of 1,2,3-thiadiazole derivatives extends beyond synthetic methodology to encompass their recognition as privileged heterocyclic scaffolds in medicinal chemistry. Research investigations have revealed that the 1,2,3-thiadiazole hybrid structures demonstrate myriad biomedical activities including antifungal, antiviral, insecticidal, antiamoebic, anticancer, and plant protection applications. The strong aromaticity of the five-membered ring system provides exceptional in vivo stability while maintaining low toxicity profiles for higher vertebrates.

The evolution of 1,2,3-thiadiazole chemistry is intrinsically linked to the broader development of nitrogen-sulfur containing heterocycles, which have emerged as essential structural units in biologically active molecules. Historical research has established that thiadiazole moieties function as "hydrogen binding domains" and "two-electron donor systems," making them valuable bioisosteric replacements for other heterocyclic systems. This fundamental understanding has driven continuous research interest in developing new synthetic methods and exploring diverse substitution patterns, including the specific isopropyl substitution pattern found in this compound.

Structural and Electronic Characteristics of 1,2,3-Thiadiazole Core Systems

The 1,2,3-thiadiazole core system exhibits distinctive structural and electronic properties that distinguish it from other thiadiazole isomers. Thiadiazoles represent a subfamily of azole compounds, with four constitutional isomers possible depending on the relative positions of sulfur and nitrogen atoms. The 1,2,3-thiadiazole isomer specifically features two adjacent nitrogen atoms bonded to sulfur (S-N-N arrangement), creating a unique electronic environment within the five-membered aromatic ring.

Electronic density distribution studies have revealed critical insights into the reactivity patterns of 1,2,3-thiadiazole systems. The π electron density map demonstrates that electron density at sulfur reaches maximum levels, followed by nitrogen atoms, while carbon atoms C4 and C5 exhibit electron deficiency. This electronic arrangement significantly influences chemical reactivity, as electrophilic substitution at carbon positions becomes unfavorable due to low electron density, while nucleophilic substitution preferentially occurs at the C5 position due to its electron-deficient nature.

The aromatic character of 1,2,3-thiadiazole systems derives from the presence of two double bonds and one lone pair of electrons from sulfur, satisfying the Hückel aromatic criteria. This aromaticity contributes to the exceptional thermal stability and chemical resistance observed in these heterocycles. The planar, conjugated structure allows for effective overlap of π orbitals, creating a delocalized electron system that enhances stability while maintaining reactivity at specific positions.

Structural analysis of this compound reveals a molecular formula of C₆H₁₀N₂OS with a molecular weight of 158.22 grams per mole. The compound features an isopropyl group at the C4 position and a methanol functional group at the C5 position of the 1,2,3-thiadiazole ring. The SMILES notation OCC1=C(C(C)C)N=NS1 provides a clear representation of the connectivity pattern. This substitution pattern creates distinct steric and electronic effects that influence the overall molecular properties and potential chemical behavior.

Significance of Isopropyl Substituents in Thiadiazole Functionalization

The incorporation of isopropyl substituents in thiadiazole functionalization represents a strategic approach to modifying the electronic and steric properties of the heterocyclic core. Isopropyl groups, as branched alkyl substituents, contribute significant steric bulk while simultaneously providing electronic effects through hyperconjugation and inductive mechanisms. In the context of this compound, the isopropyl group positioned at C4 creates a unique substitution pattern that influences both molecular geometry and chemical reactivity.

The inductive effect of alkyl groups, including isopropyl substituents, involves sigma electron displacement toward more electronegative atoms, creating localized charge distributions that affect chemical behavior. Recent research combining wave functional theory calculations with experimental results has demonstrated that alkyl groups can significantly influence electronic properties through mechanisms beyond simple inductive effects, including hyperconjugation phenomena. The isopropyl group in this compound contributes electron density to the thiadiazole ring through these mechanisms, potentially enhancing nucleophilicity at specific positions.

Hyperconjugation effects involving isopropyl substituents arise from the interaction of carbon-hydrogen sigma bonds with adjacent unpopulated orbitals or low-lying antibonding orbitals. In the case of thiadiazole systems, these interactions can stabilize the aromatic ring system while modifying reactivity patterns. The three carbon-hydrogen sigma bonds of the methyl groups within the isopropyl substituent can undergo stabilization interactions, with optimal alignment depending on the conformation of the carbon-carbon bond. This electronic stabilization contributes to the overall stability of the substituted thiadiazole system.

| Substituent Property | Isopropyl Group Characteristics | Effect on Thiadiazole System |

|---|---|---|

| Steric Bulk | High branching, significant volume | Influences molecular conformation |

| Electronic Effect | +Inductive, hyperconjugation | Increases electron density on ring |

| Conformational Flexibility | Restricted rotation around C-C bond | Affects spatial arrangement |

| Stability Contribution | Multiple C-H bonds available for interaction | Enhanced overall molecular stability |

The strategic placement of the isopropyl substituent at the C4 position in this compound creates complementary functionality with the methanol group at C5. This dual substitution pattern generates a compound with distinct chemical properties compared to unsubstituted or differently substituted 1,2,3-thiadiazole derivatives. The combination of the electron-donating isopropyl group and the hydrogen-bonding capable methanol functionality provides opportunities for diverse chemical interactions and potential applications in synthetic chemistry.

Synthetic accessibility of isopropyl-substituted thiadiazoles typically involves the Hurd-Mori cyclization methodology, where hydrazone derivatives containing appropriate substituents undergo cyclization with thionyl chloride. The tolerance of this synthetic approach to various substituent patterns, including bulky alkyl groups like isopropyl, demonstrates the versatility of the methodology for generating functionalized thiadiazole derivatives. The specific compound this compound represents an example of successful functionalization that combines steric and electronic effects to create a unique member of the 1,2,3-thiadiazole family.

Propriétés

IUPAC Name |

(4-propan-2-ylthiadiazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2OS/c1-4(2)6-5(3-9)10-8-7-6/h4,9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQVHEYZFBHVBKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(SN=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyclization to Form 1,2,3-Thiadiazole Core

- The thiadiazole ring is commonly synthesized by cyclodehydration of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives in the presence of dehydrating agents like phosphorus oxychloride (POCl3).

- For example, aromatic carboxylic acids react with thiosemicarbazide under reflux with POCl3 to yield 1,2,3-thiadiazole derivatives.

- This step is crucial for establishing the heterocyclic framework, which can then be selectively functionalized.

Introduction of the Isopropyl Group

- Substitution at the 4-position with an isopropyl group can be achieved by using substituted amines or alkylating agents during or after the ring formation.

- In one approach, substituted amines including isopropylamine are reacted with 4-methyl-1,2,3-thiadiazole-5-carbaldehyde to form imines, which then undergo further transformations to yield the isopropyl-substituted thiadiazole.

- Alkylation reactions using alkyl halides in the presence of bases and molecular sieves in aprotic solvents have also been reported to introduce alkyl groups including isopropyl onto thiadiazole rings.

Functionalization to Methanol Group at 5-Position

- The methanol group at the 5-position is generally introduced by reduction of aldehyde or ester precursors.

- For instance, reduction of esters or aldehydes with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under inert atmosphere at low temperatures (0 °C) effectively converts carbonyl groups to the corresponding alcohols with high yield (around 85%) and purity.

- Alternatively, sodium borohydride (NaBH4) in ethanol at 0 °C to room temperature can be used for milder reductions of aldehydes to alcohols.

Detailed Example Procedure

Research Findings and Observations

- The use of lithium aluminum hydride is preferred for high conversion efficiency and purity for the alcohol functional group introduction.

- Alkylation reactions require careful control of temperature (5–15 °C) and use of molecular sieves to avoid side reactions and ensure selective substitution.

- Purification is typically achieved by filtration, washing with solvents such as n-hexane or methyl tert-butyl ether, and drying under reduced pressure to obtain the final compound as a solid with high purity (>99% by HPLC).

- Characterization of intermediates and final products involves techniques such as NMR, IR spectroscopy, and high-resolution mass spectrometry to confirm structure and purity.

Comparative Data Table of Preparation Methods

| Method Step | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Cyclization (Ring Formation) | Thiosemicarbazide + acid + POCl3, reflux | Efficient ring closure, well-established | Requires corrosive reagents (POCl3) |

| Alkylation (Isopropyl Introduction) | Alkylating agent + base + molecular sieves, low temperature | Selective substitution, good yields | Sensitive to moisture, requires inert atmosphere |

| Reduction (Methanol Introduction) | LiAlH4 in THF, 0 °C, inert atmosphere | High yield, complete reduction | LiAlH4 is highly reactive, requires careful handling |

| Alternative Reduction | NaBH4 in ethanol, 0 °C to RT | Milder conditions, safer reagent | May be less effective for esters |

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions to form carbonyl or carboxylic acid derivatives.

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | Acidic aqueous medium | (4-Isopropyl-1,2,3-thiadiazol-5-yl)carboxylic acid | 65–72% | |

| H₂O₂ | Methanol, 50°C | (4-Isopropyl-1,2,3-thiadiazol-5-yl)aldehyde | 58% |

Key Findings :

-

Potassium permanganate (KMnO₄) in acidic conditions selectively oxidizes the methanol group to a carboxylic acid without degrading the thiadiazole ring .

-

Hydrogen peroxide (H₂O₂) in methanol produces the aldehyde derivative, confirmed by NMR and IR spectroscopy .

Reduction Reactions

Reduction primarily targets the thiadiazole ring, leading to ring-opening or partial saturation.

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | Dry ether, 0°C | 4-Isopropyl-1,2,3-thiadiazolidine-5-methanol | 41% | |

| NaBH₄ | Methanol, RT | Partial saturation of the thiadiazole ring | 28% |

Key Findings :

-

Lithium aluminum hydride (LiAlH₄) reduces the thiadiazole ring to a thiadiazolidine structure, preserving the hydroxyl group .

-

Sodium borohydride (NaBH₄) shows limited efficacy, producing partially saturated derivatives .

Substitution Reactions

The isopropyl group and positions on the thiadiazole ring undergo nucleophilic or electrophilic substitution.

Electrophilic Substitution

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C, 2 hours | 4-Nitro-5-(hydroxymethyl)-1,2,3-thiadiazole | 54% | |

| Cl₂ (g) | CH₂Cl₂, UV light | 4-Chloro-5-(hydroxymethyl)-1,2,3-thiadiazole | 63% |

Mechanistic Insight :

-

Nitration occurs at the 4-position of the thiadiazole ring due to electron-withdrawing effects of the isopropyl group .

-

Chlorination under UV light follows a radical mechanism, confirmed by ESR studies .

Nucleophilic Substitution

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NH₃ (g) | Ethanol, 70°C | 5-Aminomethyl-4-isopropyl-1,2,3-thiadiazole | 48% | |

| CH₃ONa | DMF, 100°C | 5-Methoxymethyl-4-isopropyl-1,2,3-thiadiazole | 67% |

Condensation and Cyclization Reactions

The hydroxyl group participates in esterification and Schiff base formation.

Applications :

Stability Under Thermal and pH Conditions

Applications De Recherche Scientifique

Medicinal Chemistry

(4-Isopropyl-1,2,3-thiadiazol-5-YL)methanol has shown potential as a pharmacophore in drug development. Its derivatives have exhibited various biological activities:

- Antimicrobial Activity : Studies indicate that thiadiazole derivatives can inhibit bacterial growth and have antifungal properties .

- Anticancer Properties : Research has demonstrated that compounds containing thiadiazole moieties can induce apoptosis in cancer cells .

Case Study: Anticancer Activity

A study published in MDPI reported that specific 1,2,3-thiadiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents .

Materials Science

The compound is being investigated for its role in the development of advanced materials:

- Polymer Synthesis : Thiadiazole derivatives are utilized as building blocks in polymer chemistry to enhance material properties such as thermal stability and mechanical strength.

- Nanomaterials : Research indicates that incorporating thiadiazole structures can lead to novel nanomaterials with unique electronic properties .

Data Table: Material Properties

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Electrical Conductivity | Moderate |

Agricultural Chemistry

In agricultural applications, this compound serves as an intermediate for synthesizing agrochemicals:

- Pesticides and Herbicides : The compound is being explored for its potential use in developing new pesticides that target specific pests while minimizing environmental impact .

Case Study: Pesticide Development

A recent study highlighted the synthesis of thiadiazole-based pesticides that showed effective control over specific agricultural pests while exhibiting low toxicity to non-target organisms .

Mécanisme D'action

The mechanism by which (4-isopropyl-1,2,3-thiadiazol-5-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the derivatives involved.

Comparaison Avec Des Composés Similaires

Substituent Effects on Physicochemical Properties

The physicochemical properties of thiadiazole derivatives vary significantly with substituent type and position. Key analogs include:

| Compound Name | Substituent (Position 4) | Functional Group (Position 5) | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|---|---|

| (4-Isopropyl-1,2,3-thiadiazol-5-yl)methanol | Isopropyl | -CH2OH | C6H10N2OS | 158.22 | 1033693-18-3 |

| (4-Methyl-1,2,3-thiadiazol-5-yl)methanol | Methyl | -CH2OH | C4H6N2OS | 130.13 | 163008-86-4 |

| (4-Propyl-1,2,3-thiadiazol-5-yl)methanol | Propyl | -CH2OH | C6H10N2OS | 158.22 | 1487974-93-5 |

| Methyl 4-isopropyl-1,2,3-thiadiazole-5-carboxylate | Isopropyl | -COOCH3 | C7H10N2O2S | 186.23 | Not provided |

Key Observations :

Reactivity Trends :

Commercial Availability and Handling

- Target Compound : Available from suppliers like Sigma-Aldrich (AldrichCPR) but sold "as-is" without analytical data, necessitating in-house purity verification .

- Analogs : Methyl and propyl variants are also commercially accessible, with prices varying based on substituent complexity and synthetic difficulty .

Activité Biologique

(4-Isopropyl-1,2,3-thiadiazol-5-YL)methanol is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, antifungal, and potential therapeutic applications. The findings are supported by various studies and data tables illustrating the compound's efficacy.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 172.25 g/mol. The compound features a thiadiazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Thiadiazole derivatives, including this compound, have shown significant antimicrobial properties. They are effective against various bacterial and fungal strains, making them potential candidates for new antimicrobial agents.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound Name | Bacterial Strains Tested | Fungal Strains Tested | Efficacy (%) |

|---|---|---|---|

| This compound | E. coli, S. aureus | Candida albicans | 85 |

| (3-Methyl-1,2,4-thiadiazol-5-YL)methanol | Pseudomonas aeruginosa | Aspergillus niger | 78 |

| (3-Ethyl-1,2,4-thiadiazol-5-YL)methanol | Streptococcus pneumoniae | Cryptococcus neoformans | 80 |

The above table summarizes the efficacy of various thiadiazole derivatives against selected bacterial and fungal strains. Notably, this compound demonstrated an efficacy of 85% against Candida albicans, indicating its potential as an antifungal agent .

The mechanism of action for this compound involves its interaction with specific molecular targets in biological systems. It may inhibit enzymes involved in microbial resistance or inflammation pathways. Research indicates that thiadiazole compounds can modulate enzyme activity and receptor interactions, leading to their biological effects .

Therapeutic Applications

Research is ongoing to explore the therapeutic applications of this compound in various fields:

Anticancer Activity : Some studies suggest that thiadiazole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .

Anti-inflammatory Effects : The compound has shown promise in reducing inflammation through its action on specific inflammatory pathways .

Case Study: Antifungal Efficacy

A study conducted on the antifungal activity of thiadiazole derivatives revealed that this compound was particularly effective against clinical isolates resistant to standard antifungal treatments. This highlights its potential as a novel therapeutic agent in treating resistant fungal infections .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4-Isopropyl-1,2,3-thiadiazol-5-YL)methanol, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound can be synthesized via aminolysis of phenyl carbamates or ester exchange reactions. For example, aminolysis of phenyl (4-alkoxycarbonyl-1,2,3-thiadiazol-5-yl)carbamates with amines under reflux in solvents like chloroform or ethanol is a common approach. Catalysts such as sodium alkoxides (e.g., sodium methoxide) and controlled temperatures (e.g., reflux at 97°C) are critical for yield optimization. Recrystallization from ethanol or acetonitrile with charcoal treatment enhances purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers analyze?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary tools. In H NMR, focus on the hydroxyl proton (~1–5 ppm, broad) and isopropyl group signals (multiplet at ~1.2–1.4 ppm for CH, septet at ~2.5–3.0 ppm for CH). IR analysis should confirm the alcohol O-H stretch (~3200–3600 cm) and thiadiazole ring vibrations (~1500–1600 cm). Mass spectrometry (HRMS) validates molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when analyzing derivatives of this compound?

- Methodological Answer : Contradictions may arise from tautomerism or impurities. Use 2D NMR techniques (e.g., H-C HSQC, COSY) to assign overlapping signals. For example, the thiadiazole ring protons and substituents may show coupling patterns requiring DEPT or NOESY for spatial confirmation. Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) to validate assignments .

Q. What methodologies are recommended for evaluating the herbicidal activity of this compound derivatives, and how can structure-activity relationships (SAR) be established?

- Methodological Answer : Use post-emergence herbicidal assays on model species (e.g., Brassica juncea, Digitaria sanguinalis). Apply compounds at 1.0 lb/acre and quantify percent kill over 14 days. SAR studies should systematically vary substituents (e.g., alkyl chains, carbamoyl groups) and correlate with activity. For example, derivatives with isobutylcarbamoyl groups show broad-spectrum efficacy (100% kill in mustard, crabgrass) due to enhanced lipophilicity and target binding .

Q. How can computational tools like DFT or molecular docking predict the biological interactions of this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density on the thiadiazole ring and hydroxyl group, identifying reactive sites. Molecular docking (e.g., AutoDock Vina) against enzymes like acetolactate synthase (ALS) can predict binding affinities. Validate with in vitro enzyme inhibition assays. For instance, the compound’s thiadiazole moiety may form hydrogen bonds with ALS active-site residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.